molecular formula C4H8ClNO2 B173581 4-Amino-dihydro-furan-2-one hydrochloride CAS No. 138846-59-0

4-Amino-dihydro-furan-2-one hydrochloride

Cat. No.: B173581
CAS No.: 138846-59-0
M. Wt: 137.56 g/mol
InChI Key: MZYONVUDAOYDKV-UHFFFAOYSA-N
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Description

4-Amino-dihydro-furan-2-one hydrochloride is a chemical compound that belongs to the class of aminofurans It is characterized by the presence of an amino group attached to a dihydrofuranone ring, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-dihydro-furan-2-one hydrochloride typically involves the reaction of dihydrofuranone with an amine under specific conditions. One common method is the reductive amination of furfurals isolated from biomass. The reaction is conducted in refluxing benzene with a Dean–Stark trap for azeotropic water removal, followed by reduction with sodium borohydride .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-dihydro-furan-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenated compounds and strong bases are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted aminofurans, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Amino-dihydro-furan-2-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Amino-dihydro-furan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobutanamide hydrochloride: Similar in structure but with a different ring system.

    5-Hydroxymethylfurfural: Shares the furan ring but differs in functional groups.

    4-Chlorobutyric acid: Similar in having a substituted furan ring but with different substituents.

Uniqueness

4-Amino-dihydro-furan-2-one hydrochloride is unique due to its specific combination of the dihydrofuranone ring and the amino group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-aminooxolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c5-3-1-4(6)7-2-3;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYONVUDAOYDKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117752-88-2
Record name (4R)-4-aminooxolan-2-one hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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